molecular formula C13H17NO4 B3175880 Phenyl N-(tert-butoxycarbonyl)glycinate CAS No. 96031-74-2

Phenyl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B3175880
CAS No.: 96031-74-2
M. Wt: 251.28 g/mol
InChI Key: YCESOOGLNBBJKJ-UHFFFAOYSA-N
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Description

Phenyl N-(tert-butoxycarbonyl)glycinate is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol.

Scientific Research Applications

Phenyl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is employed in the development of pharmaceuticals and as a reference standard in pharmaceutical testing.

    Industry: The compound finds applications in the production of fine chemicals and as an intermediate in various industrial processes.

Preparation Methods

Phenyl N-(tert-butoxycarbonyl)glycinate can be synthesized through several methods. One common synthetic route involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Phenyl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:

    N-tert-butyloxycarbonylation: This reaction involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide . Major products formed from these reactions include the deprotected amine and substituted derivatives .

Mechanism of Action

The mechanism of action of Phenyl N-(tert-butoxycarbonyl)glycinate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions . The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective transformation of other functional groups in the molecule without affecting the amine .

Comparison with Similar Compounds

Phenyl N-(tert-butoxycarbonyl)glycinate can be compared with other similar compounds, such as:

    Phenylmethoxycarbonyl (Cbz) Glycinate: Similar to the Boc group, the Cbz group is used for protecting amines.

    tert-Butyloxycarbonyl (Boc) Glycine: This compound is similar in structure but lacks the phenyl group.

The uniqueness of this compound lies in its combination of the Boc protecting group with a phenyl ester, providing additional versatility in synthetic applications.

Properties

IUPAC Name

phenyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-9-11(15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCESOOGLNBBJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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